molecular formula C11H12N2O B13979135 3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one

3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one

Cat. No.: B13979135
M. Wt: 188.23 g/mol
InChI Key: UECJXQNURKTIOW-UHFFFAOYSA-N
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Description

3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one is a unique spirocyclic compound characterized by its rigid structure and the presence of both an indoline and a cyclobutane ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one typically involves a multistep process. One common method includes the cyclization of an appropriate precursor, such as 3-methyleneindolin-2-one, with a cyclobutane derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as cyclopropanation followed by ring expansion to form the spirocyclic structure .

Industrial Production Methods

Industrial production of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one may utilize similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce various spirocyclic amines .

Scientific Research Applications

3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one is unique due to its specific combination of an indoline and a cyclobutane ring, which imparts distinct chemical and biological properties. Its rigid structure and potential for diverse chemical modifications make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3'-aminospiro[1H-indole-3,1'-cyclobutane]-2-one

InChI

InChI=1S/C11H12N2O/c12-7-5-11(6-7)8-3-1-2-4-9(8)13-10(11)14/h1-4,7H,5-6,12H2,(H,13,14)

InChI Key

UECJXQNURKTIOW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12C3=CC=CC=C3NC2=O)N

Origin of Product

United States

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